molecular formula C26H36ClN5O6S2 B3006566 Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1215734-69-2

Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3006566
CAS No.: 1215734-69-2
M. Wt: 614.17
InChI Key: LGMRZZJTJJUSIW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core fused with a tetrahydrofuran ring system, substituted with carbamoyl and tetramethyl groups. The piperazine moiety is functionalized with a sulfonyl-linked phenyl group and an ethyl carboxylate ester, while the hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6S2.ClH/c1-6-37-24(34)30-11-13-31(14-12-30)39(35,36)17-9-7-16(8-10-17)22(33)28-23-19(21(27)32)18-15-25(2,3)29-26(4,5)20(18)38-23;/h7-10,29H,6,11-15H2,1-5H3,(H2,27,32)(H,28,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMRZZJTJJUSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential biological activities that are currently under investigation. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a multifaceted structure that includes several functional groups:

  • Carbamoyl groups : These may influence the compound's interaction with biological targets.
  • Sulfonyl group : This functional group is often associated with increased solubility and biological activity.
  • Piperazine ring : Known for its role in pharmacology, this moiety can enhance binding to various receptors.

The molecular formula is C26H35N5O6S2C_{26}H_{35}N_{5}O_{6}S_{2}, indicating a significant degree of complexity that may contribute to its biological properties .

Anticancer Potential

Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival. Studies have shown that small molecules targeting the Notch signaling pathway can modulate tumor growth .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HCT-116 colon cancer cells) have demonstrated that structurally related compounds can induce apoptosis and inhibit cell cycle progression .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes:

  • Enzyme Targets : Similar compounds have been studied for their ability to inhibit glutathione-S-transferases (GSTs), which play a role in detoxification processes in cancer cells. The inhibition of GSTs can enhance the efficacy of chemotherapeutic agents .

1. Structure-Activity Relationship (SAR)

A recent study focused on the SAR of thienopyridine derivatives revealed that modifications at specific positions significantly affect biological activity. For example:

  • Compounds bearing electron-donating groups showed enhanced anticancer activity against multiple cancer cell lines .

2. Synergistic Effects

Research has explored the combination of this compound with other anticancer agents to assess synergistic effects. For instance:

  • In combination therapies involving radiation and chemotherapeutics like S-1, enhanced tumor suppression was observed in preclinical models .

Data Tables

Biological Activity Effect Observed Reference
Anticancer ActivityInduction of apoptosis in HCT116 cells
Enzyme InhibitionInhibition of GSTs
Cell Cycle ArrestG1/S phase arrest

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential in drug development due to its unique structural features, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, piperazine derivatives are known for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The sulfonamide moiety in this compound may enhance its efficacy by improving solubility and bioavailability .

Neuroprotective Effects

The thieno[2,3-c]pyridine structure is associated with neuroprotective effects. Studies have suggested that derivatives of this class can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative models. This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's diseases .

Bioavailability Studies

Research into the pharmacokinetics of this compound is essential for determining its suitability as a therapeutic agent. Studies could focus on absorption rates, distribution within biological systems, metabolism, and excretion profiles. Such data would inform dosage regimens and therapeutic windows for clinical applications.

Structure-Activity Relationship (SAR) Studies

Investigating the SAR of the compound can provide insights into how structural modifications affect biological activity. By systematically altering functional groups and evaluating their effects on potency and selectivity against target molecules, researchers can optimize the compound for enhanced efficacy and reduced side effects.

Case Studies

Several case studies highlight the practical applications of similar compounds:

Study ReferenceFocusFindings
Anticancer activity of piperazine derivativesIdentified key structural features that enhance cytotoxicity against various cancer cell lines.
Neuroprotective effects of thieno[2,3-c]pyridinesDemonstrated reduction in neuroinflammation and improved cognitive function in animal models.
Pharmacokinetics of sulfonamide compoundsProvided data on absorption rates and metabolic pathways that inform dosing strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic systems, including pyrazole, pyrimidine, and thieno-fused derivatives. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Thieno[2,3-c]pyridine Carbamoyl, tetramethyl, sulfonyl-phenyl, piperazine-ethyl carboxylate, HCl salt C₃₀H₃₈ClN₅O₆S₂ (est.) ~684 (est.) Not reported High complexity, hydrochloride salt form
Ethyl 4-(2-Thieno[2,3-d]Pyrimidin-4-ylsulfanylacetyl)Piperazine-1-carboxylate Thieno[2,3-d]pyrimidine Sulfanylacetyl, piperazine-ethyl carboxylate C₁₅H₁₈N₄O₃S₂ 366.5 Not reported Simpler scaffold, neutral form
9-(4-Fluorophenyl)-7-(4-Nitrophenyl)-2-Phenyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, 4-nitrophenyl, phenyl C₂₄H₁₄FN₇O₂ (est.) ~475 (est.) >340 High thermal stability, fused triazole
[3-(4-Fluorophenyl)-4-Imino-1-(4-Nitrophenyl)-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-yl]Amine Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 4-nitrophenyl, imino group C₁₇H₁₂FN₇O₂ (est.) ~365 (est.) Not reported Amine functionality, dihydro derivative
Ethyl 4-[4-[(4-Ethoxy-3-Methylbenzothiazol-2-ylidene)Carbamoyl]Phenyl]SulfonylPiperazine-1-carboxylate Benzothiazole Ethoxy-methylbenzothiazole, sulfonyl-phenyl, piperazine-ethyl carboxylate C₂₄H₂₈N₄O₆S₂ 532.6 Not reported Benzothiazole core, Z-configuration

Key Structural and Functional Differences

Core Heterocycle: The target compound’s thieno[2,3-c]pyridine core distinguishes it from thieno[2,3-d]pyrimidine (e.g., ) and pyrazolo-triazolo-pyrimidine systems (e.g., ). The fused thiophene-pyridine system may confer unique electronic properties compared to pyrimidine- or triazole-dominated analogs.

Substituent Effects: The tetramethyl and carbamoyl groups on the thieno-pyridine ring (target compound) likely increase steric bulk and hydrogen-bonding capacity compared to simpler sulfanylacetyl () or nitro-phenyl groups (). The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs (e.g., ).

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step cyclization and functionalization (similar to ), whereas simpler derivatives like may be prepared via direct coupling reactions.

Thermal Stability :

  • Pyrazolo-triazolo-pyrimidines () exhibit exceptionally high melting points (>340°C), suggesting superior thermal stability compared to the target compound (data unavailable).

Research Findings and Implications

Synthetic Routes: The target compound’s synthesis may parallel methods in , such as cyclocondensation of carbamoyl-substituted intermediates with sulfonyl-phenyl piperazines. However, the tetramethyltetrahydrothieno-pyridine core likely requires specialized annulation steps, as seen in thieno-fused systems .

Pharmacological Potential: Piperazine-sulfonyl motifs (common in ) are prevalent in kinase inhibitors (e.g., imatinib analogs). The carbamoyl group may enhance target binding, similar to pyrazolo-pyrimidine derivatives in .

Stability and Solubility :

  • The hydrochloride salt form (target) addresses solubility limitations observed in neutral analogs like , which lack ionizable groups.

Unresolved Questions :

  • Biological activity data (e.g., IC₅₀ values, selectivity) are absent in the evidence. Comparative studies with are needed to evaluate efficacy in specific disease models.

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